Attenuated NOP Receptor Affinity Conferred by the 3-Phenyl Substituent
In a systematic SAR study of 4-amino-2-methylquinoline NOP antagonists, the 3-unsubstituted lead compound (4h, N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide) and its 3-methyl analog (4j) displayed comparable nanomolar-level potency in receptor binding and functional GTPγS assays . In contrast, the introduction of bulky lipophilic or electron-withdrawing substituents at the 3-position resulted in a strong decrease in NOP receptor affinity . The target compound, bearing a 3-phenyl group, falls into this bulk-lipophilic category. While no direct binding data exist for the 3-phenyl analog itself, the class-level inference is that its NOP affinity is substantially lower than that of 3-H or 3-methyl comparators, consistent with the published SAR trend that larger 3-substituents abrogate activity at this receptor.
| Evidence Dimension | NOP receptor affinity (qualitative SAR trend) |
|---|---|
| Target Compound Data | Predicted low NOP affinity (3-phenyl, bulky lipophilic substituent) |
| Comparator Or Baseline | Compound 4h (3-H): high NOP affinity (exact Ki not specified in accessed excerpt); Compound 4j (3-methyl): similar potency to 4h |
| Quantified Difference | Strong decrease in affinity for bulky lipophilic 3-substituents versus 3-H or 3-methyl (qualitative statement from primary source) |
| Conditions | In vitro NOP receptor binding and [³⁵S]GTPγS functional assays in membranes expressing the ORL1 receptor–Gαₒ fusion protein (Sestili et al., 2004) |
Why This Matters
This differentiated NOP affinity profile defines the compound's unsuitability as a direct JTC-801 replacement and positions it as a potential selectivity-control tool or a starting scaffold for alternative target programs.
- [1] Sestili I, Borioni A, Mustazza C, Rodomonte A, Turchetto L, Sbraccia M, Riitano D, Del Giudice MR. A new synthetic approach of N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide (JTC-801) and its analogues and their pharmacological evaluation as nociceptin receptor (NOP) antagonists. European Journal of Medicinal Chemistry, 2004, 39(12), 1047–1057. View Source
